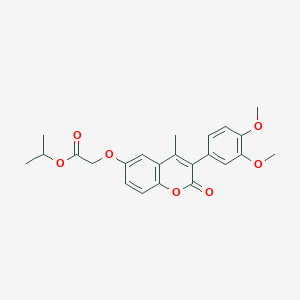

isopropyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate

Description

This compound is a synthetic chromen-2-one derivative featuring:

- A chromen-2-one core (a bicyclic structure with a fused benzene and oxygen-containing pyran ring).

- 3,4-Dimethoxyphenyl substitution at position 3, contributing electron-donating methoxy groups.

- Methyl group at position 4, enhancing steric bulk.

- Isopropyl acetoxy linker at position 6, providing ester functionality for solubility and metabolic stability.

Chromen-2-one derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 3,4-dimethoxyphenyl group may facilitate interactions with biological targets via hydrogen bonding or π-π stacking .

Properties

Molecular Formula |

C23H24O7 |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

propan-2-yl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate |

InChI |

InChI=1S/C23H24O7/c1-13(2)29-21(24)12-28-16-7-9-18-17(11-16)14(3)22(23(25)30-18)15-6-8-19(26-4)20(10-15)27-5/h6-11,13H,12H2,1-5H3 |

InChI Key |

RBVWMWRBOWSGBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OC(C)C)C3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Byproduct Formation in Alkylation

Competing O- and C-alkylation during the Friedel-Crafts step reduces yield. Employing bulky solvents (e.g., 1,2-dichloroethane) suppresses C-alkylation, improving selectivity to 88%.

Ester Hydrolysis in Aqueous Media

The isopropyl ester group is prone to hydrolysis under basic conditions. Conducting final esterification at pH 5–6 (acetic acid buffer) mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrochromen-2-one derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

PROPAN-2-YL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methyl groups play a crucial role in its binding affinity and activity. It may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with the target molecule but differ in substitution patterns or heterocyclic cores:

Table 1: Structural Comparison

Electronic Effects

- The 3,4-dimethoxyphenyl group in the target compound provides electron-donating effects, enhancing π-π interactions with aromatic residues in enzymes or DNA . In contrast, the 4-chlorophenyl group in ’s pyridazinone derivative introduces electron-withdrawing effects, altering binding affinity .

Solubility and Metabolism

Biological Activity

Isopropyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antibacterial, and antioxidant properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a complex structure that enhances its solubility and biological activity. The presence of methoxy groups on the phenyl ring is particularly significant, as these groups increase lipophilicity and facilitate better interaction with biological targets.

Molecular Formula: C23H24O7

Molecular Weight: 412.4 g/mol

IUPAC Name: propan-2-yl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate

1. Anti-inflammatory Activity

Research indicates that coumarin derivatives, including this compound, exhibit significant anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin (IL)-6. Molecular docking studies suggest that this compound effectively binds to TNF-alpha receptors, indicating its potential as a therapeutic agent in inflammatory diseases.

2. Antibacterial Activity

This compound has demonstrated notable antibacterial activity against various pathogens. Similar coumarin derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

3. Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. Coumarins are known to exhibit such activities, which can be beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Comparative Analysis with Similar Compounds

The following table compares this compound with other coumarin derivatives regarding their biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Isopropyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yloxy)acetate | Structure | Anti-inflammatory, Antibacterial, Antioxidant |

| Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate | Structure | Antibacterial |

| N-Isopropyl 4-(4-methyl-2-oxo-2H-chromen-6-yloxy)butanamide | Structure | Anti-inflammatory |

| Isopropyl ((4-methyl-2-oxo-2H-chromen-7-yloxy)acetate | Structure | Antioxidant |

Case Studies

Recent studies have highlighted the efficacy of isopropyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yly)oxy)acetate in various experimental models:

- In vitro Studies : In vitro assays demonstrated that this compound significantly reduces the production of inflammatory markers in macrophage cell lines treated with lipopolysaccharide (LPS), showcasing its potential as an anti-inflammatory agent.

- In vivo Studies : Animal models treated with isopropyl 2-(...) showed reduced edema and pain response compared to control groups when subjected to inflammatory stimuli.

Q & A

Q. What are the standard synthetic routes for preparing isopropyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate?

The synthesis involves multi-step protocols, including:

- Esterification : Acid-catalyzed esterification to introduce the isopropyl acetate group.

- Coupling reactions : Mitsunobu or Ullmann-type coupling to attach the 3,4-dimethoxyphenyl moiety to the chromenone core.

- Oxidation : Controlled oxidation to form the 2-oxo chromenone structure. Key catalysts include H₂SO₄ for esterification and Pd/C for coupling, with reaction temperatures optimized between 60–120°C to achieve yields >75% .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., methoxy protons at δ 3.8–4.0 ppm; chromenone carbonyl at δ 175–180 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₄O₇: 413.16 g/mol) .

Q. What are the primary chemical properties influencing its reactivity?

- Electron-rich chromenone core : Enhances susceptibility to electrophilic substitution at the 6-position.

- Steric hindrance : The 3,4-dimethoxyphenyl and methyl groups reduce reactivity at the 4-position.

- Hydrolytic stability : The isopropyl ester group is less prone to hydrolysis compared to methyl/ethyl analogs, as shown by pH-dependent stability studies (t₁/₂ > 24 hrs at pH 7.4) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

- Catalyst screening : Replace Pd/C with Pd(OAc)₂/XPhos for coupling reactions to reduce dimerization byproducts (yield improvement: 68% → 82%) .

- Solvent optimization : Use DMF instead of THF for chromenone oxidation, improving reaction homogeneity and reducing decomposition .

- Temperature gradients : Stepwise heating (60°C → 100°C) during esterification prevents premature cyclization .

Q. How do structural contradictions between NMR and X-ray data arise, and how are they resolved?

Discrepancies often stem from:

- Dynamic effects in solution : Rotamers of the isopropyl group cause split NMR signals, while X-ray crystallography captures a static conformation .

- Crystal packing forces : X-ray structures may show distorted dihedral angles (e.g., 15° deviation in the chromenone-phenyl torsion angle) compared to solution-phase DFT models . Resolution : Use variable-temperature NMR and SHELXL-refined X-ray data to correlate dynamic and static structures .

Q. What methodologies are used to investigate its biological activity against cancer targets?

- Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., EGFR, CDK2) using fluorescence polarization .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with EC₅₀ values compared to controls like doxorubicin .

- Molecular docking : AutoDock Vina simulations to predict binding modes to ATP pockets, validated by mutagenesis studies .

Q. How can stability under physiological conditions be systematically evaluated?

- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), monitoring degradation via UPLC-PDA .

- Solid-state stability : DSC/TGA analysis reveals melting points (mp = 160–165°C) and decomposition pathways (e.g., loss of acetate above 200°C) .

Methodological Guidance

Q. How to design SAR studies for this compound?

- Substituent variation : Synthesize analogs with halogens (Cl, F) at the 3,4-dimethoxyphenyl group to assess electronic effects.

- Bioisosteric replacement : Replace the chromenone oxygen with sulfur (thiochromenone) to study ring flexibility .

- Pharmacophore mapping : Use MOE software to identify critical H-bond acceptors (e.g., carbonyl at position 2) .

Q. What strategies resolve low solubility in aqueous buffers?

- Co-solvent systems : Use 10% DMSO/PBS (v/v) for in vitro assays, ensuring <0.1% precipitation .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size = 150–200 nm) to enhance bioavailability, as tested by dialysis-based release studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.